molecular formula C9H4BrClN2O2 B1330799 3-Bromo-6-chloro-8-nitroquinoline CAS No. 183543-61-5

3-Bromo-6-chloro-8-nitroquinoline

Cat. No. B1330799
CAS RN: 183543-61-5
M. Wt: 287.5 g/mol
InChI Key: COVFYLACFRNJLF-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-8-nitroquinoline is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C9H4BrClN2O2 .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-chloro-8-nitroquinoline consists of a quinoline core with bromine, chlorine, and nitro functional groups attached. The average mass is 287.497 Da and the monoisotopic mass is 285.914459 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-chloro-8-nitroquinoline include a molecular formula of C9H4BrClN2O2 and a molecular weight of 287.5 g/mol. Further details like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline compounds are vital scaffolds in drug discovery, playing a significant role in medicinal chemistry. They are used in the synthesis of various drugs due to their therapeutic properties, including anti-malarial, antitumor, and antimicrobial effects . “3-Bromo-6-chloro-8-nitroquinoline” could potentially be explored for similar applications.

Agrochemical Research

Quinoline derivatives have been shown to be useful as agrochemicals . They could be involved in the development of new pesticides or herbicides, contributing to agricultural advancements.

Bio-organic and Bio-organometallic Processes

These compounds are employed in research related to bio-organic and bio-organometallic processes , which could include catalyst development or studying biological pathways.

Production of Organic Molecules

Quinolines are used in the production of organic molecules such as pH indicators, food coloring, and dyes . “3-Bromo-6-chloro-8-nitroquinoline” may serve as a precursor or intermediate in these syntheses.

Chemical Synthesis

In synthetic organic chemistry, quinolines are essential heterocyclic compounds due to their versatile applications . They can be used for constructing complex molecular architectures.

Corrosion Inhibitors and Preservatives

Quinolines can also be used in the manufacture of chemicals that serve as corrosion inhibitors and preservatives , which are important in industrial processes.

Flavoring Agents and Food Additives

They may also find use as flavoring agents or food additives due to their chemical properties .

Pharmaceutical Intermediates

Given their role in drug synthesis, quinoline derivatives can act as intermediates in pharmaceutical production .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions for 3-Bromo-6-chloro-8-nitroquinoline could involve further exploration of its synthesis methods and potential biological activities.

properties

IUPAC Name

3-bromo-6-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(11)3-8(13(14)15)9(5)12-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVFYLACFRNJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327638
Record name 3-bromo-6-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-8-nitroquinoline

CAS RN

183543-61-5
Record name 3-bromo-6-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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